molecular formula C17H27NO2 B100788 Decyl anthranilate CAS No. 18189-07-6

Decyl anthranilate

Cat. No.: B100788
CAS No.: 18189-07-6
M. Wt: 277.4 g/mol
InChI Key: NMXZJPNAJUDMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl anthranilate is an organic compound that belongs to the class of esters derived from anthranilic acid. It is characterized by its chemical formula C17H27NO2 and is known for its applications in various fields, including cosmetics and pharmaceuticals. This compound is particularly noted for its UV-absorbing properties, making it a valuable ingredient in sunscreen formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl anthranilate can be synthesized through the esterification of anthranilic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Decyl anthranilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Decyl anthranilate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of decyl anthranilate involves its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays. At the molecular level, this compound absorbs UV radiation and undergoes a photochemical reaction that dissipates the absorbed energy as heat, preventing damage to the skin cells. This compound targets the UVB range of the ultraviolet spectrum, making it effective in preventing sunburn and other UV-induced skin damage.

Comparison with Similar Compounds

    Methyl anthranilate: An ester of anthranilic acid with a fruity grape smell, commonly used as a flavoring agent.

    Ethyl anthranilate: Another ester of anthranilic acid, used in the fragrance industry.

    Butyl anthranilate: Known for its use in perfumes and as a UV absorber.

Uniqueness of Decyl Anthranilate: this compound stands out due to its longer alkyl chain, which enhances its lipophilicity and makes it more suitable for use in oil-based formulations. This property also contributes to its effectiveness as a UV absorber in sunscreen products, providing longer-lasting protection compared to shorter-chain anthranilate esters.

Properties

IUPAC Name

decyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13H,2-8,11,14,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZJPNAJUDMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066336
Record name Benzoic acid, 2-amino-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18189-07-6
Record name Decyl 2-aminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18189-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-amino-, decyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-amino-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYL ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99YZ6BC3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl anthranilate
Reactant of Route 2
Reactant of Route 2
Decyl anthranilate
Reactant of Route 3
Reactant of Route 3
Decyl anthranilate
Reactant of Route 4
Reactant of Route 4
Decyl anthranilate
Reactant of Route 5
Reactant of Route 5
Decyl anthranilate
Reactant of Route 6
Reactant of Route 6
Decyl anthranilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.